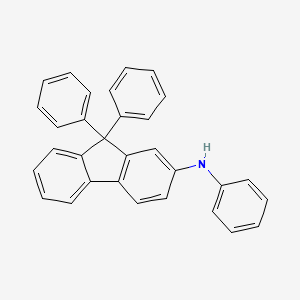

N,9,9-Triphenyl-9H-fluoren-2-amine

概述

描述

N,9,9-Triphenyl-9H-fluoren-2-amine is a chemical compound with the molecular formula C31H23N and a molecular weight of 409.52 g/mol . It is known for its unique structure, which includes a fluorenyl core substituted with three phenyl groups and an amine group at the 2-position. This compound is used primarily in scientific research and has various applications in chemistry and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,9,9-Triphenyl-9H-fluoren-2-amine typically involves the reaction of 9H-fluoren-2-amine with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the amine group to form the final product . The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in N-arylation and C–N bond-forming reactions , leveraging its amine group for catalytic coupling.

Key Reaction Pathway (Adapted from ):

Reagents :

-

Palladium catalysts (e.g., Pd(dba)₂, dppf ligand)

-

Aryl halides or pseudohalides

-

Base (e.g., t-BuONa)

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation or ligand exchange.

-

Reductive elimination to form the C–N bond.

Example :

textN,9,9-Triphenyl-9H-fluoren-2-amine + 4-Bromo-7-(piperidin-1-yl)benzo[c][1,2,5]thiadiazole → N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)benzo[c][1,2,5]thiadiazole-4-amine

Conditions : Toluene, 353 K, 48 hours .

| Parameter | Value |

|---|---|

| Yield | Not quantified |

| Catalyst | Pd(dba)₂, dppf |

| Base | t-BuONa |

| Solvent | Toluene |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring enables substitution at activated positions.

Nitration (Hypothetical):

Reagents :

-

Nitrating mixture (HNO₃/H₂SO₄)

Predicted Site : Para to the amine group due to steric hindrance from triphenyl groups.

| Parameter | Value |

|---|---|

| Expected Product | Nitro derivative |

| Challenge | Steric bulk reduces reactivity |

Acid-Base Reactions

The amine group acts as a weak base, forming salts with strong acids.

Example :

textThis compound + HCl → [NH₃⁺-C₃₁H₂₂N]Cl⁻

Applications :

Oxidation Reactions

Oxidative conditions may lead to imine or nitroso derivatives, though no direct data exists. Theoretical pathways include:

Oxidation with KMnO₄/H⁺ :

textThis compound → Nitroso or hydroxylamine derivatives

Challenges :

Coordination Chemistry

The amine nitrogen can act as a ligand in metal complexes.

Example :

Pd(II) Complexation

textPdCl₂ + 2 this compound → [Pd(C₃₁H₂₃N)₂Cl₂]

Application :

-

Catalyst precursor for cross-coupling reactions.

Thermal Stability

The compound decomposes at elevated temperatures:

科学研究应用

Organic Electronics

N,9,9-Triphenyl-9H-fluoren-2-amine is widely used in the field of organic electronics due to its excellent charge transport properties. Its applications include:

- Organic Light Emitting Diodes (OLEDs) : This compound serves as a hole transport material (HTM) in OLEDs, enhancing their efficiency and brightness. The high hole mobility allows for better charge injection and transport within the device .

- Organic Photovoltaics (OPVs) : In solar cells, this compound contributes to improved charge separation and transport, leading to enhanced power conversion efficiencies .

Dye Synthesis

This compound plays a crucial role in dye chemistry:

- Azo Dyes Production : The amine group in this compound can react with various diazonium salts to form azo dyes. These dyes are extensively used in the textile and paper industries due to their vibrant colors and stability .

Fluorescent Materials

Due to its unique molecular structure, this compound exhibits strong fluorescence properties:

- Fluorescent Probes : It is utilized in the development of fluorescent probes for biological imaging and sensing applications. The compound’s fluorescence can be tuned by modifying its chemical structure .

Materials Science

In materials science, this compound is investigated for its potential use in:

- Polymer Blends : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound as an HTM in OLED devices resulted in a significant increase in luminous efficiency compared to devices without this material. The optimized device showed a peak luminous efficiency of over 50 cd/A at a low driving voltage .

Case Study 2: Azo Dye Synthesis

Research on the synthesis of azo dyes using this compound revealed that the resulting dyes exhibited excellent lightfastness and washfastness properties. This makes them suitable for use in high-performance textiles .

作用机制

The mechanism of action of N,9,9-Triphenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. In materials science, it acts as an electron donor or acceptor in organic semiconductors, facilitating charge transport. In biological applications, it interacts with cellular components, leading to fluorescence, which can be used for imaging purposes .

相似化合物的比较

Similar Compounds

- 9,9-Diphenyl-9H-fluoren-2-amine

- 9,9-Dimethyl-9H-fluoren-2-amine

- 9,9-Diethyl-9H-fluoren-2-amine

Uniqueness

N,9,9-Triphenyl-9H-fluoren-2-amine is unique due to its three phenyl groups, which enhance its stability and electronic properties compared to similar compounds. This makes it particularly valuable in the development of advanced materials and electronic devices .

生物活性

N,9,9-Triphenyl-9H-fluoren-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its efficacy against various pathogens and cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 9H-fluoren-2-one with triphenylamine derivatives. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. For instance, the structural elucidation can be confirmed through NMR signals corresponding to the distinct aromatic protons present in the molecule.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives against a range of bacterial strains. A notable study assessed its effectiveness against Gram-positive bacteria and multidrug-resistant strains:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| This compound | >256 µg/mL | Staphylococcus aureus (MRSA), Enterococcus faecalis |

| Derivative A | 128 µg/mL | Escherichia coli |

| Derivative B | 64 µg/mL | Pseudomonas aeruginosa |

The compound exhibited varying degrees of activity against different strains, suggesting a potential for development into an antibacterial agent. The study indicated that while some derivatives showed higher efficacy than the parent compound, this compound remains a critical reference point for further modifications aimed at enhancing antibacterial properties .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Inhibition of proliferation |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapeutics .

Case Studies

- Case Study: Antimicrobial Efficacy

-

Case Study: Anticancer Properties

- A study focusing on the cytotoxicity of synthesized fluorenamine derivatives demonstrated that some compounds derived from this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The results indicated significant promise for these compounds in oncological applications .

属性

IUPAC Name |

N,9,9-triphenylfluoren-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N/c1-4-12-23(13-5-1)31(24-14-6-2-7-15-24)29-19-11-10-18-27(29)28-21-20-26(22-30(28)31)32-25-16-8-3-9-17-25/h1-22,32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTJIFMXLBCLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。